N-(4-Amino-3-bromo-9,10-dihydro-9,10-dioxoanthryl)propionamide
Description
Systematic Nomenclature and IUPAC Classification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)propionamide . This nomenclature prioritizes the anthraquinone core (anthracene-9,10-dione) as the parent structure, with substituents enumerated based on positional priority rules. The numbering begins at the first carbon of the terminal benzene ring, progressing through the fused system (Figure 1). Key modifications include:
- 4-amino group : An electron-donating substituent at position 4.
- 3-bromo group : A halogen at position 3, inducing electronic withdrawal.
- Propionamide side chain : Attached via an amide linkage to position 1.
The term "dihydro" in the common name is redundant, as the 9,10-dione configuration already denotes full oxidation.
Molecular Formula : $$ \text{C}{17}\text{H}{14}\text{Br}\text{N}2\text{O}3 $$
Molecular Weight : 397.21 g/mol (calculated from atomic masses).
Molecular Architecture: Anthraquinone Core Modifications
The anthraquinone framework consists of three linearly fused benzene rings with ketone groups at positions 9 and 10. Modifications to this core in the target compound include:
- Amino Group (Position 4) : Introduces electron density via resonance, activating the ring toward electrophilic substitution.
- Bromo Group (Position 3) : Exerts an inductive electron-withdrawing effect, creating a dipole moment orthogonal to the aromatic plane.
- Propionamide Substituent (Position 1) : A three-carbon acylated amine side chain that enhances solubility in polar solvents via hydrogen bonding.
The spatial arrangement of these groups creates a push-pull electronic system , where the amino donor (position 4) and bromo acceptor (position 3) polarize the π-electron cloud. This configuration is critical for applications in optoelectronics and dye chemistry.
Structural Visualization (described textually):
- The anthraquinone core adopts a planar conformation, stabilized by conjugation.
- The propionamide chain extends perpendicularly from position 1, minimizing steric clashes with the 3-bromo and 4-amino groups.
Crystallographic Characterization and Solid-State Properties
While direct crystallographic data for this compound is unavailable, inferences are drawn from analogous anthraquinone derivatives:
- Crystal Packing : Bromine’s van der Waals radius (1.85 Å) disrupts close-packing, likely resulting in a monoclinic or triclinic lattice with moderate symmetry.
- Hydrogen Bonding : The propionamide’s NH and carbonyl groups participate in intermolecular H-bonds, forming sheet-like layers.
- Melting Point : Estimated at 290–305°C based on chloro- and bromo-anthraquinone analogs.
Bromine Substituent Effects on Electronic Configuration
The bromine atom at position 3 significantly alters the compound’s electronic landscape:
- Inductive Withdrawal : Bromine’s electronegativity ($$ \chi = 2.96 $$) reduces electron density at position 3, stabilizing adjacent cationic charges.
- Resonance Effects : Limited conjugation due to bromine’s σ-symmetry, but its polarizability enhances dispersion forces in the solid state.
- Spectroscopic Impact :
Electronic Configuration Table :
| Substituent | Position | Effect on Anthraquinone Core |
|---|---|---|
| NH₂ | 4 | Electron donation via resonance |
| Br | 3 | σ-withdrawal, polarizability |
| Propionamide | 1 | Dipole induction, H-bond capacity |
The interplay between these groups creates a charge-transfer complex within the molecule, enhancing its suitability as a photosensitizer or redox mediator.
Properties
CAS No. |
93805-20-0 |
|---|---|
Molecular Formula |
C17H13BrN2O3 |
Molecular Weight |
373.2 g/mol |
IUPAC Name |
N-(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)propanamide |
InChI |
InChI=1S/C17H13BrN2O3/c1-2-12(21)20-11-7-10(18)15(19)14-13(11)16(22)8-5-3-4-6-9(8)17(14)23/h3-7H,2,19H2,1H3,(H,20,21) |
InChI Key |
IJYAJCZEDGJGQT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)N)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of Anthracene Derivative
The first step in the synthesis involves brominating an anthracene derivative to introduce a bromine atom at the desired position.
- Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS) as brominating agents.
- Solvents : Commonly dichloromethane (CH₂Cl₂) or acetic acid.
- Conditions : Reaction is carried out under controlled temperatures (0–25°C) to ensure selective bromination.
- Catalysts : Iron (Fe) or aluminum chloride (AlCl₃) may be used to enhance the reaction rate.
Reaction Equation :
$$
C{14}H{10} + Br2 \rightarrow C{14}H_9Br
$$
Amination Reaction
The brominated anthracene derivative undergoes amination to introduce an amino group at the desired position.
- Reagents : Ammonia (NH₃) or primary amines.
- Solvents : Ethanol or methanol.
- Conditions : Elevated temperatures (50–80°C) and prolonged reaction times are often required.
- Catalysts : Palladium on carbon (Pd/C) or copper-based catalysts.
Formation of Propionamide Derivative
The final step involves coupling the amino-bromo-anthracene intermediate with propionamide.
- Reagents : Propionyl chloride or propionic anhydride.
- Solvents : Dichloromethane or tetrahydrofuran (THF).
- Conditions : Reaction is conducted under basic conditions using bases such as triethylamine (Et₃N) or pyridine to neutralize the by-products.
Industrial Production Methods
Continuous Flow Reactors
For large-scale production, continuous flow reactors are employed to ensure consistent product quality and higher yields.
- Advantages :
- Precise control over reaction parameters such as temperature and pressure.
- Minimized side reactions.
- Scalability for industrial applications.
Automated Monitoring
Automated systems are used to monitor pH, temperature, and reaction progress in real-time. This ensures reproducibility and reduces human error.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Solvent | Catalyst/Promoter |
|---|---|---|---|
| Bromination | Bromine/NBS | Dichloromethane | Fe or AlCl₃ |
| Amination | Ammonia/Primary Amines | Ethanol | Pd/C or Cu-based |
| Propionamide Coupling | Propionyl Chloride/Propionic Anhydride | Dichloromethane | Triethylamine/Pyridine |
Key Considerations
Purification
Purification of the final product is typically achieved using recrystallization from ethanol or column chromatography with silica gel as the stationary phase.
Yield Optimization
Optimizing reaction conditions such as temperature, solvent choice, and reagent ratios is crucial for maximizing yield and minimizing impurities.
Challenges in Synthesis
- Selectivity in bromination can be a challenge due to potential multiple substitutions on the anthracene core.
- The amination step requires careful control of temperature and reaction time to avoid over-reaction or decomposition of intermediates.
- Scale-up processes must address heat dissipation and efficient mixing in industrial reactors.
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-3-bromo-9,10-dihydro-9,10-dioxoanthryl)propionamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom.
Substitution: The amino and bromo groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dehalogenated compounds .
Scientific Research Applications
N-(4-Amino-3-bromo-9,10-dihydro-9,10-dioxoanthryl)propionamide has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential anticancer properties due to its ability to interact with DNA.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism by which N-(4-Amino-3-bromo-9,10-dihydro-9,10-dioxoanthryl)propionamide exerts its effects involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which may lead to cell death. Additionally, it can bind to specific proteins, altering their activity and affecting cellular pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Anthraquinone-Based Derivatives
a) N-(4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-methylbenzenesulfonamide
- Structure: Anthraquinone core with bromo, amino, and 4-methylbenzenesulfonamide groups.
- Molecular Weight : 471.32 g/mol .
- Key Differences :
- Functional Group : Sulfonamide (-SO2NH2) vs. propionamide (-NHCOCH2CH3).
- Acidity : Sulfonamide (pKa ~8.02) is more acidic than propionamide (pKa ~15–20), influencing solubility and reactivity .
- Applications : Sulfonamide derivatives are often explored for anticancer and enzyme inhibitory activities, though specific data for this analog is unavailable .
b) 2-Amino-N-(4-amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide (CAS 71411-91-1)
- Structure: Anthraquinone core with bromo, amino, and benzamide (-NHCOC6H5) groups.
- Molecular Weight : 452.26 g/mol .
- Synthesis: Likely prepared via nucleophilic substitution or coupling reactions, similar to methods in (reflux with ethanol/DMF) .
c) N-(4-Bromo-9,10-dihydro-9,10-dioxoanthracene-1-yl)-2-cyano-N-methylacetamide (CAS 141399-59-9)
- Structure: Anthraquinone core with bromo, methyl, cyano (-CN), and acetamide (-NHCOCH3) groups.
- Molecular Weight : 403.20 g/mol .
- Key Differences: Electron-Withdrawing Groups: Cyano and acetamide may reduce electron density on the anthraquinone core, altering reactivity in electrophilic substitutions .
Phenanthrene and Pyrazole Derivatives
a) 3-Amino-1-(4-bromophenyl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile
- Structure : Phenanthrene core with dihydro-dioxo groups, bromophenyl, and dicarbonitrile substituents.
- Key Differences: Core Structure: Phenanthrene vs. anthraquinone. NMR Data: δ 2.86–7.48 ppm (¹H-NMR) and δ 26.3–152.0 ppm (¹³C-NMR), indicating distinct electronic environments compared to anthraquinone derivatives .
b) Celecoxib-Linked Anthraquinone Sulfonamides (e.g., Compound 10a)
- Structure: Anthraquinone linked to celecoxib (a pyrazole-based COX-2 inhibitor) via sulfonamide.
- Synthesis: Prepared by refluxing anthraquinone intermediates with celecoxib in ethanol/DMF .
Non-Anthraquinone Propionamide Derivatives
N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-propionamide
- Structure : Thiadiazole ring with propionamide.
- Biological Activity: Exhibits anti-proliferative activity against hepatocarcinoma, leukemia, and breast carcinoma cells .
Comparative Data Table
Key Findings and Insights
- Structural Impact: The anthraquinone core provides a planar aromatic system conducive to intercalation (e.g., DNA binding), while substituents like bromo (electron-withdrawing) and amides (hydrogen-bonding) modulate solubility and bioactivity .
- Synthetic Routes: Anthraquinone derivatives are often synthesized via nucleophilic substitution or coupling reactions under reflux conditions .
- Biological Potential: Propionamide and sulfonamide groups are associated with anticancer and enzyme inhibitory activities, though the target compound’s specific effects require further study .
Q & A
Q. What are the key identifiers and spectroscopic methods for characterizing N-(4-Amino-3-bromo-9,10-dihydro-9,10-dioxoanthryl)propionamide?
- Methodological Answer : The compound is identified by CAS 69563-51-5 and EINECS 274-040-4 . For structural confirmation, employ:
- NMR Spectroscopy : Analyze aromatic protons (anthraquinone core) and propionamide side-chain signals.
- Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular formula (C₁₉H₁₅BrN₂O₃) and isotopic pattern for bromine.
- Elemental Analysis : Confirm Br and N content to validate purity.
Reference anthraquinone derivatives in (C₂₁H₁₅BrN₂O₄S) and (C₂₂H₁₄FNO₃) for analogous spectral interpretation .
Q. How can solubility challenges be addressed during in vitro biological assays?
- Methodological Answer :
- Solubilization Agents : Use DMSO (≤0.1% v/v) or cyclodextrin-based carriers to dissolve the hydrophobic anthraquinone core.
- pH Adjustment : Sodium salts of related anthraquinones (e.g., sodium 2-[(4-amino-3-bromo-anthryl)amino]-5-methylbenzenesulfonate in ) improve aqueous solubility via sulfonate groups .
- Sonication : Apply brief sonication (10–15 min) to disperse aggregates.
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s anti-proliferative activity?
- Methodological Answer :
- Cell Lines : Prioritize hepatocarcinoma, leukemia, and breast carcinoma models based on activity trends in structurally related N-(5-methyl-thiadiazol-2-yl)propionamide () .
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM over 48–72 hours.
- Controls : Include cisplatin (positive control) and solvent-only (negative control).
- Mechanistic Probes : Combine with apoptosis markers (e.g., Annexin V/PI staining) and ROS assays to identify pathways.
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Replicate Conditions : Standardize cell passage numbers, serum batches, and incubation times.
- Orthogonal Assays : Validate results using both MTT and clonogenic assays.
- Metabolomic Profiling : Identify metabolite interference (e.g., cytochrome P450 interactions) using LC-MS.
- Structural Analog Comparison : Benchmark against anthraquinone derivatives (e.g., ’s fluorophenyl-acetamide) to isolate substituent effects .
Q. How can synthetic routes be optimized for scale-up without compromising purity?
- Methodological Answer :
- Stepwise Bromination : Introduce bromine at position 3 early to avoid byproducts (refer to ’s brominated anthraquinone synthesis) .
- Catalytic Coupling : Use Pd-catalyzed amidation for propionamide attachment (see ’s bromo-butanamide synthesis for analogous methodology) .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
